Cas no 2229409-16-7 (2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol)

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol structure
2229409-16-7 structure
商品名:2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
CAS番号:2229409-16-7
MF:C9H10F3NO
メガワット:205.17701292038
CID:6429928
PubChem ID:165742245

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol 化学的及び物理的性質

名前と識別子

    • 2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
    • 2229409-16-7
    • EN300-1948838
    • インチ: 1S/C9H10F3NO/c1-9(13,8(11)12)5-3-2-4-6(10)7(5)14/h2-4,8,14H,13H2,1H3
    • InChIKey: QBCVOROTHBOGQI-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C)(C1C=CC=C(C=1O)F)N)F

計算された属性

  • せいみつぶんしりょう: 205.07144843g/mol
  • どういたいしつりょう: 205.07144843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1948838-2.5g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
2.5g
$3051.0 2023-09-17
Enamine
EN300-1948838-5.0g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
5g
$4517.0 2023-05-31
Enamine
EN300-1948838-5g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
5g
$4517.0 2023-09-17
Enamine
EN300-1948838-10g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
10g
$6697.0 2023-09-17
Enamine
EN300-1948838-0.1g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
0.1g
$1371.0 2023-09-17
Enamine
EN300-1948838-0.5g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
0.5g
$1495.0 2023-09-17
Enamine
EN300-1948838-1.0g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
1g
$1557.0 2023-05-31
Enamine
EN300-1948838-10.0g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
10g
$6697.0 2023-05-31
Enamine
EN300-1948838-0.05g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
0.05g
$1308.0 2023-09-17
Enamine
EN300-1948838-0.25g
2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol
2229409-16-7
0.25g
$1432.0 2023-09-17

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol 関連文献

2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenolに関する追加情報

Comprehensive Analysis of 2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol (CAS No. 2229409-16-7): Properties, Applications, and Industry Trends

The compound 2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol (CAS No. 2229409-16-7) has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and versatile applications. This fluorinated phenol derivative combines a difluoropropane backbone with an amino-functionalized aromatic ring, making it a valuable intermediate for drug discovery and material science. Recent studies highlight its potential in modulating biological pathways, particularly in the development of enzyme inhibitors and receptor agonists.

One of the most searched questions about this compound revolves around its synthetic route and purification methods. Researchers often explore its preparation via nucleophilic substitution reactions involving fluorinated precursors, followed by chromatographic purification. The presence of both amino and fluorine groups enhances its solubility in polar solvents, a property frequently investigated for formulation optimization in medicinal chemistry. Industry reports suggest growing demand for such multifunctional intermediates in the synthesis of targeted therapeutics.

From an environmental perspective, the biodegradability and eco-toxicity profile of CAS 2229409-16-7 have become hot topics in green chemistry forums. Analytical techniques like HPLC-MS and NMR spectroscopy are commonly employed to characterize its stability under various pH conditions—a critical factor for sustainable manufacturing practices. Computational chemists also utilize molecular docking simulations to predict its interactions with biological targets, aligning with the current trend of AI-driven drug design.

The compound's structure-activity relationship (SAR) is another focal point for researchers. Its 6-fluorophenol moiety exhibits distinct electronic effects that influence hydrogen bonding capabilities, while the difluoropropylamine segment contributes to metabolic resistance—a desirable trait for prolonged drug half-life. Patent databases reveal increasing applications in central nervous system (CNS) drug candidates, coinciding with rising global investments in neurological disorder research.

Quality control protocols for 2-(2-amino-1,1-difluoropropan-2-yl)-6-fluorophenol emphasize chiral purity assessment due to its stereocenter. Advanced techniques like chiral HPLC and X-ray crystallography are employed to verify enantiomeric excess, addressing the pharmaceutical industry's stringent requirements for optical isomers. This aligns with regulatory trends favoring stereoselective synthesis in API production.

Emerging applications in material science have expanded the compound's relevance beyond life sciences. Its ability to form hydrogen-bonded networks makes it a candidate for designing supramolecular architectures, a field gaining traction in nanotechnology circles. Recent publications discuss its derivatization into photoactive materials for organic electronics, responding to the global push for renewable energy solutions.

Storage and handling recommendations for CAS 2229409-16-7 typically suggest anhydrous conditions to preserve its amine functionality, with many suppliers offering specialized nitrogen-flushed packaging. These precautions reflect broader industry shifts toward moisture-sensitive compound management best practices. Analytical certificates often include residual solvent analysis using GC-FID, meeting ICH guidelines for pharmaceutical-grade chemicals.

Market analysts note steady growth in the fluorine-containing compound sector, with 2229409-16-7 positioned as a high-value specialty chemical. Its scalable synthesis and compatibility with continuous flow chemistry systems make it attractive for process intensification strategies—a key focus area for cost-effective manufacturing. Custom synthesis inquiries frequently request isotope-labeled versions (e.g., deuterated analogs) for metabolic studies.

In academic settings, this compound serves as an excellent case study for organofluorine chemistry education. The strategic placement of fluorine atoms demonstrates principles of bioisosteric replacement and conformational control, topics dominating modern medicinal chemistry curricula. Virtual screening libraries increasingly incorporate such privileged scaffolds for fragment-based drug discovery campaigns.

Future research directions may explore its catalytic applications or modification into fluorescent probes, capitalizing on the aromatic system's photophysical properties. As regulatory landscapes evolve, documentation of its ADME characteristics and toxicokinetics will likely become more prevalent in the literature, particularly for preclinical development applications.

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